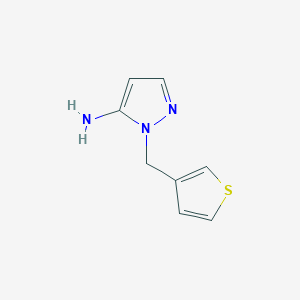

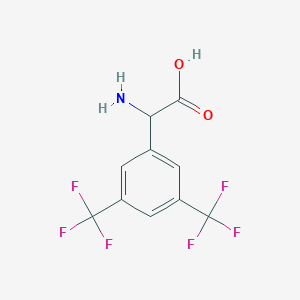

![molecular formula C9H11F3O2 B2699239 5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one CAS No. 2361644-59-7](/img/structure/B2699239.png)

5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one, also known as MTFD, is a synthetic compound that belongs to the class of bicyclic ketones. It has gained attention in scientific research due to its potential in various fields, including medicinal chemistry and agricultural sciences.

Applications De Recherche Scientifique

Homogeneous Hydrogenation Reactions

Research on bicyclo[2.2.1]heptane derivatives, including structures related to 5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one, has elucidated their role in the mechanism of asymmetric homogeneous hydrogenation. These compounds can form solvent complexes and dihydrides with rhodium diphosphine precursors, demonstrating significant variability in their behavior based on the ligand structure. This variability affects their equilibrium between solvated dihydride and solvate forms, indicating their potential in catalyzing asymmetric synthesis processes (Brown et al., 1981).

Catalytic Activity in Asymmetric Additions

Bicyclo[2.2.1]heptane derivatives, including those with substituents similar to 5-Methoxy-5-(trifluoromethyl), have been synthesized and evaluated for their catalytic activity in rhodium(I)-catalyzed asymmetric 1,4- and 1,2-additions. The introduction of various substituents has shown interesting effects on reactivity and selectivity, highlighting the compound's significance in the development of new chiral ligands for asymmetric catalysis (Noël et al., 2007).

Molecular Structure and Reactivity

The molecular structure of compounds related to this compound has been a subject of study to understand their reactivity patterns. For instance, the stereochemistry and conformation of such molecules have been analyzed to discern their reactivity in synthetic applications, such as intermediates in the synthesis of complex organic compounds (Zukerman-Schpector & Monteiro, 1996). Additionally, the synthesis and characterization of stereoblock copolymers via ligand exchange in living stereoselective ring opening metathesis polymerization initiated by well-defined Schrock type initiators have been explored, showcasing the utility of bicyclo[2.2.1]heptane derivatives in polymer science (Broeders et al., 1996).

Propriétés

IUPAC Name |

5-methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c1-14-8(9(10,11)12)4-5-2-6(8)3-7(5)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFGELYIECADFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2CC1CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

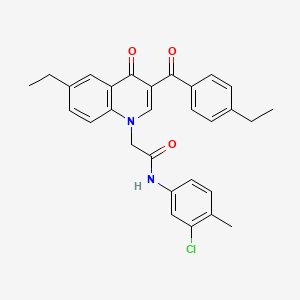

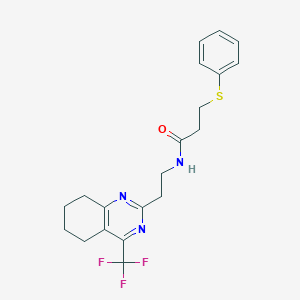

![2-(2-chlorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2699156.png)

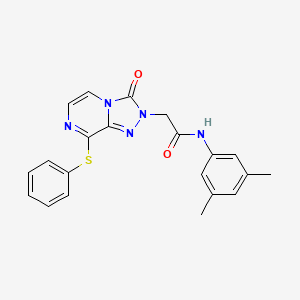

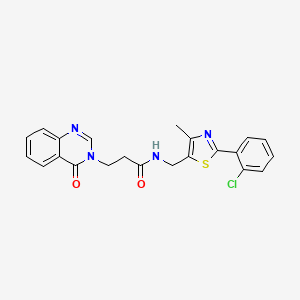

![4-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699159.png)

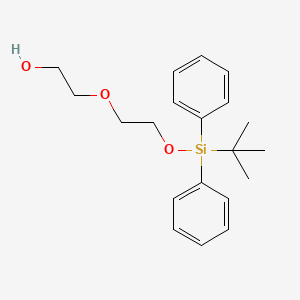

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)

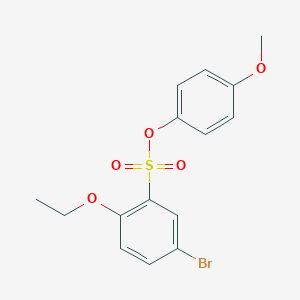

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2699171.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2699173.png)